molecular formula C25H26N4O3S B2448434 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 683762-62-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide

Cat. No.: B2448434
CAS No.: 683762-62-1
M. Wt: 462.57
InChI Key: SRSYQSRWESZBCK-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a sulfamoyl benzamide structure

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-3-4-17-29(2)33(31,32)19-15-13-18(14-16-19)25(30)28-21-10-6-5-9-20(21)24-26-22-11-7-8-12-23(22)27-24/h5-16H,3-4,17H2,1-2H3,(H,26,27)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSYQSRWESZBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide. These compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with benzimidazole cores have demonstrated promising results against breast cancer cells (MDA-MB-231), with some showing IC50 values as low as 16.38 μM, indicating strong activity against tumor growth .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
1aMDA-MB-231>100
1fS. faecalis128
1gS. aureus4

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain benzimidazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For example, one derivative demonstrated MIC values of 4 μg/mL against MRSA, showcasing its potential as a therapeutic agent in treating bacterial infections .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacteriaMIC (μg/mL)
2gS. faecalis8
1fS. aureus4
1gMRSA4

Enzyme Inhibition

Another significant application of this compound lies in its role as an enzyme inhibitor. Research has identified that certain benzimidazole derivatives can act as α-glucosidase inhibitors, which are relevant in the management of diabetes by controlling blood sugar levels . The structural optimization of these compounds has led to enhanced inhibitory activities, making them candidates for further development in diabetic therapies.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in various biological pathways. These studies reveal how the compound interacts with crucial amino acids within enzyme active sites, facilitating the design of more potent derivatives through structure-activity relationship (SAR) analyses .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including the alkylation of benzimidazole derivatives with substituted phenyl groups. Characterization techniques such as NMR, FTIR, and mass spectrometry have confirmed the structural integrity and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole and sulfamoyl moieties allows for versatile interactions with various targets, making it a valuable compound for research and development .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a complex organic compound featuring a benzimidazole moiety, a phenyl group, and a sulfamoyl benzamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuroinflammation.

Chemical Structure and Properties

The compound's molecular formula is C25H26N4O3SC_{25}H_{26}N_{4}O_{3}S, and it exhibits a unique combination of functional groups that contribute to its biological activity. The benzimidazole core is known for its ability to interact with various biological targets, including enzymes and receptors.

PropertyValue
IUPAC NameN-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Molecular Weight454.56 g/mol
SolubilitySoluble in DMSO and DMF

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The sulfamoyl group enhances the compound’s solubility and bioavailability, facilitating interaction with cellular components.

Anticancer Activity

Research indicates that compounds with benzimidazole structures often exhibit anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study demonstrated that related benzimidazole derivatives inhibited the growth of cancer cells with IC50 values in the low micromolar range, suggesting potential for therapeutic applications in oncology .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. It may modulate pathways involved in neuroinflammation, particularly through the inhibition of the NLRP3 inflammasome, which has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Activation of this inflammasome leads to the release of pro-inflammatory cytokines, contributing to neuronal damage .

Case Study 1: Inhibition of CK1δ

In a recent investigation, derivatives of benzimidazole were evaluated for their inhibitory activity against casein kinase 1 delta (CK1δ), an enzyme involved in various cellular processes including circadian rhythm regulation and tumorigenesis. One derivative exhibited an IC50 value of 98.6 nM, indicating potent inhibition .

Case Study 2: Neuroinflammation Modulation

Another study focused on the compound's ability to modulate neuroinflammatory responses in animal models. The results showed significant reductions in inflammatory markers following treatment with the compound, suggesting its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide>40Low activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methylsulfamoyl)benzamide15Moderate CK1δ inhibition
This compound0.0986High CK1δ inhibition

Q & A

Q. Characterization :

  • Spectroscopy : IR (S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H/¹³C NMR (e.g., δ12.31 for S-H, δ151.93 for N=C-N), and ESI-MS for molecular ion confirmation .
  • Elemental analysis : Deviations within ±0.4% of theoretical values validate purity .

How is the molecular structure confirmed using spectroscopic data?

Basic Research Question
Key spectral markers include:

  • ¹H NMR : Aromatic protons (δ6.5–8.5), NH/OH signals (δ10–12), and methyl/butyl groups in the sulfamoyl moiety (δ1.0–3.0) .
  • ¹³C NMR : Benzimidazole carbons (δ115–151), carbonyl carbons (δ165–170), and sulfonamide quaternary carbons (δ45–55) .
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and S=O (~1150–1300 cm⁻¹) confirm functional groups .

What strategies are used to design analogs for improved biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) :

  • Substituent modification : Methoxy/hydroxy groups on the benzamide ring enhance anticancer activity (e.g., derivatives 11–15 show IC₅₀ <100 µM against Caco-2 cells) .
  • Heterocyclic appendages : 1,2,3-triazole derivatives (e.g., 6p ) improve quorum sensing inhibition (68% at 250 µM) via enhanced LasR binding .

Q. Methodology :

  • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to increase target affinity .
  • Use molecular docking (Schrödinger Glide) to predict binding interactions before synthesis .

How can low synthetic yields be addressed in large-scale preparation?

Advanced Research Question
Optimization strategies :

  • Catalyst selection : CBr4 promotes one-pot synthesis with 85–90% yield, reducing intermediate isolation steps .
  • Solvent systems : Reflux in DMF or acetonitrile improves reaction efficiency for coupling steps .
  • Purification : Recrystallization in methanol or column chromatography enhances purity (>95%) .

How do researchers evaluate contradictory biological activity data across studies?

Advanced Research Question
Case example : Anticancer vs. antimicrobial activity discrepancies:

  • Caco-2 cells : Derivatives with nitro-furan/thiophene groups show 33–45% viability reduction at 100 µM .
  • P. aeruginosa : Triazole analogs (e.g., 6p ) inhibit quorum sensing but lack cytotoxicity in HEK cells .

Q. Resolution :

  • Conduct dose-response assays (e.g., IC₅₀ vs. % inhibition) to compare potency .
  • Validate target specificity using knockout cell lines or enzyme inhibition assays .

What computational methods elucidate the compound’s mechanism of action?

Advanced Research Question

  • Molecular docking : Schrödinger Glide identifies hydrogen bonds between the benzimidazole core and LasR residues (e.g., Tyr56, Trp60) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) correlating with antioxidant activity .

How can solubility be enhanced without compromising bioactivity?

Advanced Research Question

  • PEGylation : Attach polyethylene glycol chains to the sulfamoyl group .
  • Prodrug design : Convert hydroxyl groups to phosphate esters for pH-dependent release .

What structural features are critical for target selectivity?

Advanced Research Question

  • Benzimidazole core : Essential for intercalation with DNA or enzyme active sites .
  • Sulfamoyl group : Enhances binding to sulfhydryl-containing proteins (e.g., tubulin) .

How is synthetic reproducibility ensured across laboratories?

Basic Research Question

  • Detailed protocols : Reflux times (4–5 hours), stoichiometric ratios (1:1 for hydrazine coupling), and catalyst loadings (e.g., 10 mol% CBr4) are standardized .
  • Inter-lab validation : Cross-check NMR spectra with published data (e.g., δ7.2–7.8 for aromatic protons) .

What in vitro models validate the compound’s therapeutic potential?

Advanced Research Question

  • Cancer : Caco-2 (colon adenocarcinoma) and MCF-7 (breast cancer) cell lines .
  • Antimicrobial : P. aeruginosa MH602 (quorum sensing) and S. aureus (biofilm inhibition) .
  • Neurodegeneration : SH-SY5Y cells for Alzheimer’s-related targets (e.g., FERM domain inhibitors) .

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